Fevipiprant

Description

FEVIPIPRANT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

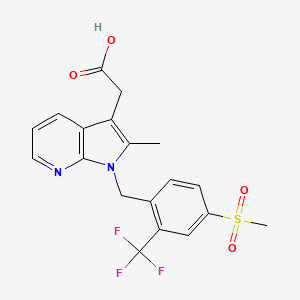

a CRTh2 antagonist; structure in first source

Propriétés

IUPAC Name |

2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPPXZDRVCSVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336031 | |

| Record name | Fevipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872365-14-5 | |

| Record name | Fevipiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fevipiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fevipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEVIPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fevipiprant's Mechanism of Action in Asthma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fevipiprant (QAW039) is an orally administered, selective, and competitive antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1][2] In the context of asthma, a chronic inflammatory disease of the airways, the prostaglandin D2 (PGD2)-CRTH2 signaling pathway is a key driver of type 2 (T2)-high inflammation, which is characterized by the presence of eosinophils.[3][4] Fevipiprant was developed to interrupt this pathway, thereby reducing eosinophilic airway inflammation and improving clinical outcomes in patients with asthma.

Early phase clinical trials showed promise, with Fevipiprant demonstrating a reduction in sputum eosinophils.[5] However, subsequent large-scale Phase III clinical trials (LUSTER-1, LUSTER-2, ZEAL-1, and ZEAL-2) did not meet their primary endpoints for reducing asthma exacerbations or significantly improving lung function (FEV1). Consequently, Novartis announced the cessation of Fevipiprant development for asthma in December 2019. This whitepaper provides an in-depth technical guide on the core mechanism of action of Fevipiprant, summarizing the quantitative data from key clinical trials, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

The Prostaglandin D2 and CRTH2 Signaling Pathway in Asthma

Prostaglandin D2 (PGD2) is a lipid mediator primarily released by mast cells upon allergen exposure, although other immune cells like Th2 cells and dendritic cells also contribute to its production. PGD2 exerts its biological effects through two main G-protein-coupled receptors: the DP1 receptor and the CRTH2 (DP2) receptor.

The CRTH2 receptor is predominantly expressed on key cells involved in the type 2 immune response, including Th2 cells, type 2 innate lymphoid cells (ILC2s), and eosinophils. The binding of PGD2 to CRTH2 triggers a cascade of pro-inflammatory events, including:

-

Chemotaxis and Activation of Inflammatory Cells: PGD2 is a potent chemoattractant for eosinophils, basophils, and Th2 cells, drawing them to the airways.

-

Release of Pro-inflammatory Cytokines: Activation of CRTH2 on Th2 cells and ILC2s stimulates the release of key type 2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.

-

Eosinophil Degranulation: PGD2 promotes the degranulation of eosinophils, releasing cytotoxic proteins that contribute to airway tissue damage and hyperresponsiveness.

Fevipiprant, as a competitive antagonist, binds to the CRTH2 receptor, preventing PGD2 from binding and initiating these downstream inflammatory signals.

Signaling Pathway and Fevipiprant's Point of Intervention

The following diagram illustrates the PGD2/CRTH2 signaling pathway and the mechanism of action of Fevipiprant.

References

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tailored interventions based on sputum eosinophils versus clinical symptoms for asthma in children and adults - PMC [pmc.ncbi.nlm.nih.gov]

Fevipiprant: A Selective DP2 Receptor Antagonist for Eosinophilic Asthma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fevipiprant (QAW039) is an orally administered, potent, and selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2). The DP2 receptor is a key mediator in type 2 inflammatory pathways, playing a crucial role in the pathogenesis of allergic diseases such as asthma. By blocking the binding of PGD2 to the DP2 receptor on various immune cells, Fevipiprant aimed to mitigate eosinophilic airway inflammation, a hallmark of a significant subset of asthma patients.

This technical guide provides a comprehensive overview of Fevipiprant, including its mechanism of action, pharmacology, and a detailed summary of its clinical development. Despite promising results in Phase II trials, which demonstrated a reduction in sputum eosinophils and improvements in lung function, Fevipiprant ultimately failed to meet its primary endpoints in large-scale Phase III clinical trials for the treatment of moderate-to-severe asthma.[1][2] In 2019, Novartis announced the discontinuation of the Fevipiprant development program for asthma.[2]

This document serves as a detailed resource, presenting quantitative data from key studies in structured tables, outlining detailed experimental protocols for the principal assays used in its evaluation, and providing visualizations of the relevant biological pathways and experimental workflows.

Introduction to Fevipiprant and the DP2 Receptor

Asthma is a chronic inflammatory disease of the airways affecting millions worldwide. A significant phenotype of asthma is characterized by type 2 (T2)-high inflammation, which involves the release of cytokines such as IL-4, IL-5, and IL-13 by T helper 2 (Th2) cells and type 2 innate lymphoid cells (ILC2s).[3] This inflammatory cascade leads to eosinophilia, airway hyperresponsiveness, and mucus production.[3]

Prostaglandin D2 (PGD2) is a lipid mediator primarily released from activated mast cells and is a key player in orchestrating the T2 inflammatory response. PGD2 exerts its effects through two main G-protein coupled receptors: the DP1 receptor and the DP2 receptor (CRTh2). While DP1 activation is often associated with anti-inflammatory effects, the binding of PGD2 to the DP2 receptor on immune cells like eosinophils, basophils, Th2 cells, and ILC2s promotes their activation, migration, and the release of pro-inflammatory cytokines.

Fevipiprant was developed as a selective antagonist of the DP2 receptor, aiming to disrupt this pro-inflammatory signaling cascade. It is a non-steroidal, orally available small molecule belonging to the piprant class of drugs.

Mechanism of Action and Pharmacology

Fevipiprant acts as a competitive and reversible antagonist of the DP2 receptor. By binding to the DP2 receptor, it prevents the endogenous ligand, PGD2, from activating the receptor and initiating downstream signaling events. This blockade inhibits the chemotaxis and activation of key inflammatory cells, thereby reducing the eosinophilic inflammation characteristic of allergic asthma.

The PGD2-DP2 Signaling Pathway

The binding of PGD2 to the DP2 receptor on inflammatory cells triggers a cascade of intracellular events that promote a pro-inflammatory response. A simplified representation of this signaling pathway is depicted below.

Pharmacokinetics

Fevipiprant is administered orally. Phase I studies in healthy volunteers showed that peak plasma concentrations were observed 1-3 hours after dosing, with a terminal half-life of approximately 20 hours. The drug is metabolized by several uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes to an inactive acyl-glucuronide metabolite, which is the only major human metabolite. Both Fevipiprant and its metabolite are eliminated through urinary excretion, with potential for biliary excretion as well. These parallel elimination pathways suggested a low risk of major drug-drug interactions.

Data Presentation from Clinical Trials

Fevipiprant underwent a series of clinical trials to evaluate its safety and efficacy in patients with asthma. While early phase trials showed promise, the later, larger trials did not demonstrate a significant clinical benefit over placebo.

Phase II Clinical Trial Data

A key Phase II study by Gonem et al. investigated the effect of Fevipiprant in patients with moderate-to-severe persistent asthma and sputum eosinophilia. The results of this study are summarized in the table below.

| Parameter | Fevipiprant (225 mg twice daily) | Placebo | p-value |

| Baseline Sputum Eosinophil (%) | 5.4 | 4.6 | - |

| Sputum Eosinophil at 12 Weeks (%) | 1.1 | 3.9 | <0.001 |

| Fold Change from Baseline | 0.20 | 0.85 | <0.001 |

| Baseline FEV1 (L) | 2.35 | 2.45 | - |

| Change in FEV1 at 12 Weeks (L) | +0.13 | -0.01 | 0.047 |

| Table 1: Key Efficacy Endpoints from a Phase II Study of Fevipiprant in Eosinophilic Asthma (Gonem et al., 2016) |

This study demonstrated a statistically significant reduction in sputum eosinophil percentage and an improvement in pre-dose FEV1 in the Fevipiprant group compared to placebo.

Phase III Clinical Trial Program (VIBRANT)

The VIBRANT Phase III program for Fevipiprant included several studies, such as LUSTER-1, LUSTER-2, ZEAL-1, and ZEAL-2. These were large, randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of Fevipiprant in patients with inadequately controlled moderate-to-severe asthma.

The LUSTER trials focused on the rate of moderate-to-severe exacerbations over 52 weeks. The pooled analysis of these trials showed that Fevipiprant did not meet the clinically relevant threshold for a reduction in the exacerbation rate compared to placebo.

The ZEAL-1 and ZEAL-2 trials evaluated the change from baseline in pre-dose FEV1 after 12 weeks of treatment as the primary endpoint. The results of these trials are summarized below.

| Study | Treatment Group | N | Baseline FEV1 (L) | Change from Baseline in FEV1 (mL) | Difference vs. Placebo (mL) [95% CI] | p-value |

| ZEAL-1 | Fevipiprant 150 mg | 331 | 1.98 | 112 | 41 [-6, 88] | 0.088 |

| Placebo | 331 | 1.99 | 71 | - | ||

| ZEAL-2 | Fevipiprant 150 mg | 342 | 2.03 | 126 | -31 [-80, 18] | 0.214 |

| Placebo | 343 | 2.01 | 157 | - | ||

| Table 2: Primary Efficacy Endpoint (Change in FEV1) from the Phase III ZEAL-1 and ZEAL-2 Studies |

As shown in Table 2, neither of the ZEAL studies demonstrated a statistically significant improvement in lung function with Fevipiprant compared to placebo. These disappointing results ultimately led to the cessation of Fevipiprant's development for asthma.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Fevipiprant.

DP2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the DP2 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Receptor Preparation:

-

Culture cells stably expressing the human DP2 receptor (e.g., CHO-K1 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in this order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

A fixed concentration of radiolabeled PGD2 (e.g., [3H]-PGD2).

-

Varying concentrations of Fevipiprant or a vehicle control.

-

The cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of Fevipiprant.

-

Determine the IC50 value (the concentration of Fevipiprant that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Sputum Induction and Eosinophil Count

This procedure is used to non-invasively collect a sample of airway secretions to quantify the level of eosinophilic inflammation.

Protocol:

-

Patient Preparation:

-

Administer a short-acting beta2-agonist (e.g., salbutamol) to the patient to prevent bronchoconstriction.

-

Measure baseline spirometry (FEV1).

-

-

Sputum Induction:

-

The patient inhales nebulized hypertonic saline (e.g., 3%, 4%, or 5%) for a set period (e.g., 5-7 minutes).

-

After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.

-

Spirometry is repeated after each inhalation to monitor for excessive bronchoconstriction (a fall in FEV1 >20% from baseline typically terminates the procedure).

-

The process is repeated for a set number of cycles or until an adequate sputum sample is obtained.

-

-

Sputum Processing:

-

The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus and release the cells.

-

The sample is filtered to remove debris.

-

The cell suspension is centrifuged, and the cell pellet is resuspended in a known volume of buffer.

-

A total cell count and cell viability assessment are performed.

-

-

Differential Cell Count:

-

A cytospin slide is prepared from the cell suspension.

-

The slide is stained (e.g., with May-Grünwald-Giemsa stain).

-

A differential cell count of at least 400 non-squamous cells is performed under a microscope to determine the percentage of eosinophils.

-

Bronchial Biopsy and Submucosal Eosinophil Quantification

This invasive procedure allows for the direct assessment of eosinophilic inflammation within the airway tissue.

Protocol:

-

Bronchoscopy and Biopsy:

-

Perform a standard flexible bronchoscopy under local anesthesia and conscious sedation.

-

Obtain endobronchial biopsies from the airway carinae using forceps.

-

Typically, 4-6 biopsies are taken for analysis.

-

-

Tissue Processing:

-

Fix the biopsy samples in a suitable fixative (e.g., 10% neutral buffered formalin).

-

Embed the fixed tissue in paraffin wax.

-

Cut thin sections (e.g., 3-5 µm) and mount them on microscope slides.

-

-

Immunohistochemistry:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the target epitopes.

-

Incubate the sections with a primary antibody specific for an eosinophil marker (e.g., major basic protein or eosinophil peroxidase).

-

Incubate with a labeled secondary antibody.

-

Use a chromogen to visualize the antibody binding.

-

Counterstain the sections (e.g., with hematoxylin).

-

-

Quantification:

-

Under a light microscope, identify the submucosal region of the biopsy (the area beneath the basement membrane and above the smooth muscle).

-

Count the number of stained eosinophils within this region.

-

Express the eosinophil count as the number of cells per unit area of submucosa (e.g., cells/mm²).

-

Multiplex Bead Array for Cytokine Measurement

This assay allows for the simultaneous quantification of multiple cytokines in a single, small-volume sample (e.g., sputum supernatant or plasma).

Protocol:

-

Assay Preparation:

-

Prepare a standard curve for each cytokine to be measured using recombinant cytokine standards.

-

Prepare the samples (e.g., sputum supernatant, plasma) by centrifuging to remove debris and diluting as necessary.

-

-

Immunoassay:

-

In a 96-well plate, add the antibody-coupled magnetic beads (each bead set is specific for a different cytokine).

-

Add the standards, controls, and samples to the appropriate wells.

-

Incubate the plate to allow the cytokines to bind to the capture antibodies on the beads.

-

Wash the beads to remove unbound material.

-

Add a cocktail of biotinylated detection antibodies (each specific for one of the target cytokines).

-

Incubate to allow the detection antibodies to bind to the captured cytokines.

-

Wash the beads.

-

Add streptavidin-phycoerythrin (PE), which binds to the biotinylated detection antibodies.

-

Incubate to allow for binding.

-

Wash the beads and resuspend in assay buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a specialized flow cytometer that can distinguish between the different bead sets and quantify the PE fluorescence intensity for each bead.

-

Generate a standard curve for each cytokine by plotting the median fluorescence intensity against the known concentrations of the standards.

-

Determine the concentration of each cytokine in the samples by interpolating their median fluorescence intensity values from the corresponding standard curve.

-

Conclusion

Fevipiprant represented a targeted therapeutic approach for a specific endotype of asthma, driven by a strong scientific rationale for inhibiting the pro-inflammatory effects of the PGD2-DP2 signaling pathway. While early-phase clinical trials demonstrated a clear biological effect, with a significant reduction in airway eosinophilia, this did not translate into a consistent and clinically meaningful improvement in asthma control or lung function in the broader patient populations studied in Phase III trials.

The journey of Fevipiprant's development underscores the complexity of asthma pathophysiology and the challenges of translating promising biological mechanisms into effective therapies. The data and methodologies detailed in this guide provide a valuable resource for the scientific community, contributing to a deeper understanding of the DP2 pathway and informing future drug discovery and development efforts in the field of respiratory and inflammatory diseases.

References

The Role of the Prostaglandin D2 Receptor 2 (DP2) Pathway in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in the pathogenesis of type 2 inflammatory diseases, most notably allergic asthma and atopic dermatitis. It exerts its pro-inflammatory effects primarily through the Prostaglandin D2 Receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). Activation of the DP2 pathway on key immune effector cells, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils, orchestrates a cascade of events leading to the cardinal features of allergic inflammation: eosinophilic infiltration, mucus hypersecretion, and airway hyperresponsiveness. The central role of DP2 in these processes has positioned it as a compelling therapeutic target for the development of novel anti-inflammatory drugs. This technical guide provides a comprehensive overview of the DP2 pathway, including its molecular biology, cellular functions, and role in disease. It further details key experimental protocols for studying this pathway and summarizes the current landscape of DP2-targeted therapeutics.

Introduction to Prostaglandin D2 and its Receptors

Prostaglandin D2 is a major cyclooxygenase metabolite of arachidonic acid, predominantly produced by activated mast cells in response to allergic stimuli.[1] PGD2 mediates its diverse biological activities through two G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor.[2] While these receptors are activated by the same endogenous ligand, they often elicit opposing physiological responses.

-

DP1 Receptor: Activation of the DP1 receptor is generally associated with anti-inflammatory and vasorelaxant effects, including the inhibition of platelet aggregation and relaxation of smooth muscle.[2]

-

DP2 Receptor (CRTH2): In contrast, the DP2 receptor is a key driver of pro-inflammatory responses. It is highly expressed on cells of the type 2 immune system and mediates their recruitment and activation at sites of inflammation.[2]

This guide will focus on the pro-inflammatory DP2 pathway and its central role in allergic diseases.

The DP2 Receptor: Molecular Biology and Signaling

The DP2 receptor is a 395-amino acid, 43 kDa G protein-coupled receptor encoded by the PTGDR2 gene.[3] Upon binding of PGD2 or its metabolites, such as 13,14-dihydro-15-keto-PGD2 (DK-PGD2), the DP2 receptor couples to inhibitory G proteins (Gαi/o). This initiates a downstream signaling cascade characterized by:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Calcium Mobilization: Activation of phospholipase C (PLC) results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium stores and activation of protein kinase C (PKC).

-

Activation of MAPK/ERK Pathway: The DP2 pathway can also activate the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and survival.

The net effect of these signaling events is the promotion of cellular functions critical to the inflammatory response, such as chemotaxis, degranulation, and cytokine production.

Role of the DP2 Pathway in Key Immune Cells

The pro-inflammatory effects of the DP2 pathway are mediated through its action on several key immune cell types involved in type 2 inflammation.

Eosinophils

Eosinophils are key effector cells in allergic inflammation, and their recruitment and activation are strongly influenced by the DP2 pathway. PGD2, acting through DP2, induces potent eosinophil chemotaxis, shape change, and degranulation, leading to the release of cytotoxic granule proteins and inflammatory mediators.

Basophils

Similar to eosinophils, basophils express high levels of DP2. PGD2-mediated activation of DP2 on basophils triggers their chemotaxis and degranulation, releasing histamine and other pro-inflammatory substances that contribute to the symptoms of allergic reactions.

T Helper 2 (Th2) Cells

DP2 is a key marker for Th2 cells, and its activation by PGD2 promotes their migration to inflammatory sites. Furthermore, DP2 signaling in Th2 cells enhances the production of type 2 cytokines, including IL-4, IL-5, and IL-13, which further amplify the allergic inflammatory cascade.

Type 2 Innate Lymphoid Cells (ILC2s)

ILC2s are a more recently identified population of innate immune cells that are potent producers of type 2 cytokines. DP2 is highly expressed on ILC2s, and PGD2 stimulation induces their migration and enhances their production of IL-5 and IL-13.

Data Presentation: Quantitative Insights into the DP2 Pathway

DP2 Receptor Expression on Human Immune Cells

| Cell Type | Method | Percentage of DP2+ Cells | Reference |

| Eosinophils | Flow Cytometry | High | |

| Basophils | Flow Cytometry | High | |

| Th2 Cells | Flow Cytometry | High (marker for Th2) | |

| ILC2s | Flow Cytometry | High | |

| Mast Cells (Nasal Polyp) | Immunohistochemistry | ~34% of tryptase+ cells | |

| LAD2 Mast Cell Line (intracellular) | Flow Cytometry | ~87% | |

| Primary Cultured Mast Cells (intracellular) | Flow Cytometry | ~98% |

Potency of DP2 Receptor Antagonists

| Compound | Assay | IC50 / pIC50 | Reference |

| Fevipiprant (QAW039) | PGD2-induced eosinophil shape change (human whole blood) | IC50: 0.44 nM | |

| AZD1981 | [3H]PGD2 binding to human recombinant DP2 | pIC50: 8.4 | |

| AZD1981 | PGD2-induced eosinophil migration | pIC50: 7.6 ± 0.1 | |

| AZD1981 | DK-PGD2-induced Th2 cell chemotaxis | pIC50: 7.6 ± 0.1 |

Clinical Efficacy of DP2 Antagonists in Asthma

| Compound | Study | Patient Population | Key Finding | Reference |

| Fevipiprant | Phase 3 (ZEAL-1) | Uncontrolled asthma | No significant difference in pre-dose FEV1 change from baseline vs. placebo. | |

| Fevipiprant | Phase 3 (ZEAL-2) | Uncontrolled asthma | No significant difference in pre-dose FEV1 change from baseline vs. placebo. | |

| AZD1981 | Phase 2 | Uncontrolled asthma (atopic) | Increase in FEV1 of ~170-180 mL in the two highest dose groups. | |

| AZD1981 | Phase 2 | Uncontrolled asthma | Significant improvements in ACQ-5 scores at all doses vs. placebo. |

Experimental Protocols

In Vitro Human Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method for assessing the chemotactic response of human eosinophils to DP2 agonists.

Materials:

-

Boyden chamber apparatus

-

Polycarbonate membrane (5 µm pore size)

-

Human peripheral blood from healthy donors

-

Reagents for eosinophil isolation (e.g., density gradient centrifugation media)

-

Chemotaxis buffer (e.g., RPMI 1640 with 1% BSA)

-

DP2 agonist (e.g., PGD2 or DK-PGD2)

-

DP2 antagonist (for inhibition studies)

-

Cell staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Eosinophil Isolation: Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative selection to achieve high purity.

-

Chamber Assembly: Assemble the Boyden chamber, placing the polycarbonate membrane between the upper and lower wells.

-

Loading:

-

Lower wells: Add chemotaxis buffer containing the DP2 agonist at various concentrations. For antagonist studies, pre-incubate the antagonist with the agonist before adding to the wells. Include a negative control (buffer alone) and a positive control (e.g., eotaxin).

-

Upper wells: Add the isolated eosinophil suspension (typically 1-2 x 10^5 cells/well).

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

-

Analysis:

-

After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.

-

Fix and stain the membrane to visualize the migrated cells on the lower surface.

-

Count the number of migrated eosinophils in several high-power fields under a microscope.

-

-

Data Interpretation: Quantify the chemotactic response by comparing the number of migrated cells in the presence of the agonist to the negative control. For antagonist studies, calculate the IC50 value.

In Vivo Ovalbumin-Induced Mouse Model of Allergic Asthma

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of therapeutic interventions.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum) as an adjuvant

-

Phosphate-buffered saline (PBS)

-

Nebulizer for aerosol challenge

-

Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography)

-

Reagents for bronchoalveolar lavage (BAL) fluid analysis and lung histology

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum. A typical dose is 20 µg of OVA in 200 µL of PBS/Alum solution.

-

-

Aerosol Challenge:

-

On days 28, 29, and 30, challenge the sensitized mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.

-

-

Therapeutic Intervention:

-

Administer the DP2 antagonist or vehicle control to the mice at a predetermined time before each OVA challenge (e.g., 1 hour prior).

-

-

Assessment of Airway Inflammation and Hyperresponsiveness (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): Perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

-

Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

Cytokine Analysis: Measure the levels of type 2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA or other immunoassays.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following DP2 receptor activation.

Materials:

-

Cells expressing the DP2 receptor (e.g., CHO-K1 cells stably transfected with human DP2, or primary eosinophils)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

DP2 agonist and antagonist

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the DP2-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

-

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Assay:

-

Place the plate in the fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Inject the DP2 agonist at various concentrations and immediately begin recording the fluorescence intensity over time. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) from baseline.

-

Plot the dose-response curve for the agonist and determine the EC50 value.

-

For antagonists, determine the IC50 value by measuring the inhibition of the agonist-induced calcium response.

-

Drug Discovery and Development

The central role of DP2 in allergic inflammation has made it an attractive target for drug discovery. The primary therapeutic strategy has been the development of small molecule antagonists that block the binding of PGD2 to the receptor.

Several DP2 antagonists have progressed to clinical trials, including fevipiprant, timapiprant, and AZD1981. While some of these agents have shown promise in early-phase studies by reducing eosinophilic inflammation and improving lung function in certain patient populations, late-stage clinical trials have yielded mixed results, with some failing to meet their primary endpoints. These outcomes highlight the complexity of targeting the DP2 pathway and underscore the need for better patient stratification and biomarker development to identify individuals most likely to respond to this therapeutic approach.

Conclusion and Future Directions

The prostaglandin D2 receptor 2 (DP2) pathway remains a fundamentally important axis in the pathophysiology of type 2 inflammation. Its well-defined role in mediating the recruitment and activation of key effector cells in allergic diseases provides a strong rationale for its continued investigation as a therapeutic target. While the clinical development of DP2 antagonists has faced challenges, the wealth of preclinical and clinical data generated has significantly advanced our understanding of allergic inflammation.

Future research in this field will likely focus on:

-

Biomarker Discovery: Identifying reliable biomarkers to select patients who are most likely to benefit from DP2-targeted therapies.

-

Combination Therapies: Exploring the potential of combining DP2 antagonists with other anti-inflammatory agents to achieve synergistic effects.

-

Understanding Receptor Trafficking and Biased Agonism: Delving deeper into the molecular pharmacology of the DP2 receptor to design more effective and specific modulators.

-

Exploring the Role of DP2 in Other Diseases: Investigating the involvement of the DP2 pathway in other inflammatory and immune-mediated conditions beyond allergic diseases.

Continued efforts in these areas will be crucial to unlocking the full therapeutic potential of targeting the DP2 pathway for the treatment of a range of inflammatory disorders.

References

- 1. A phase 2 study to evaluate the safety, efficacy and pharmacokinetics of DP2 antagonist GB001 and to explore biomarkers of airway inflammation in mild‐to‐moderate asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Fevipiprant's Impact on Eosinophil Dynamics: A Technical Guide to Migration and Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key effector cells in the pathogenesis of type 2 inflammatory diseases, most notably eosinophilic asthma. Their recruitment to inflammatory sites and subsequent activation are critical events that drive tissue damage and disease symptoms. Prostaglandin D2 (PGD2) has been identified as a major chemoattractant for eosinophils, mediating its effects through the G-protein-coupled chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor. Fevipiprant is a potent and selective oral antagonist of the DP2 receptor. This technical guide provides an in-depth analysis of Fevipiprant's mechanism of action, with a specific focus on its inhibitory effects on eosinophil migration and activation. We will delve into the underlying signaling pathways, present quantitative data from key clinical studies, and provide detailed experimental protocols for assessing eosinophil function in the context of DP2 antagonism.

Introduction: The PGD2-DP2 Axis in Eosinophilic Inflammation

Prostaglandin D2 (PGD2) is a lipid mediator predominantly released by activated mast cells, but also by other immune cells like Th2 cells and dendritic cells.[1] PGD2 exerts its biological functions through two distinct G-protein-coupled receptors: the DP1 receptor and the DP2 (CRTh2) receptor.[1] While both are expressed on eosinophils, they mediate opposing effects. The DP1 receptor is coupled to adenylyl cyclase and its activation is generally inhibitory to eosinophil activation.[2][3] In contrast, the DP2 receptor is the primary mediator of PGD2-induced eosinophil chemotaxis, activation, and degranulation.[2]

The PGD2-DP2 signaling pathway is a critical driver of eosinophilic inflammation in diseases like asthma. Upon binding of PGD2, the DP2 receptor on eosinophils initiates a signaling cascade that leads to:

-

Chemotaxis: Directed migration of eosinophils from the bloodstream into tissues along a PGD2 concentration gradient.

-

Activation: Upregulation of cell surface adhesion molecules (e.g., CD11b), shape change, and degranulation, releasing cytotoxic granule proteins and inflammatory mediators.

Fevipiprant is a competitive and reversible antagonist of the DP2 receptor. By blocking the binding of PGD2 and its metabolites to the DP2 receptor, Fevipiprant effectively inhibits the downstream signaling events that lead to eosinophil migration and activation.

Fevipiprant's Effect on Eosinophil Migration

Fevipiprant has demonstrated a significant ability to reduce eosinophil migration into the airways in clinical studies. This is a direct consequence of its antagonism of the DP2 receptor, which is a key driver of eosinophil chemotaxis.

Quantitative Data on Eosinophil Reduction

Several clinical trials have quantified the effect of Fevipiprant on eosinophil counts in patients with eosinophilic asthma.

| Study | Patient Population | Treatment | Outcome Measure | Results |

| Gonem et al. (Phase II) | Moderate-to-severe persistent asthma with sputum eosinophilia (≥2%) | Fevipiprant 225 mg twice daily for 12 weeks | Geometric mean sputum eosinophil percentage | Decreased from 5.4% to 1.1% in the Fevipiprant group, compared to a decrease from 4.6% to 3.9% in the placebo group. This represents a 3.5-fold greater decrease with Fevipiprant. |

| Gonem et al. (Phase II) | Moderate-to-severe persistent asthma with sputum eosinophilia (≥2%) | Fevipiprant 225 mg twice daily for 12 weeks | Bronchial submucosal eosinophil numbers | Reduced in bronchial biopsy samples compared to placebo. |

| Phase II Study | Patients with eosinophilic asthma | Fevipiprant 225 mg twice daily | Sputum eosinophils | Showed a 3.5 times greater reduction in sputum eosinophils compared with placebo. |

| Mechanistic Study | Moderate to severe asthma with elevated sputum and blood eosinophils | Fevipiprant (dose not specified) for 12 weeks | Sputum eosinophil levels | Designed to demonstrate the anti-inflammatory effects of Fevipiprant on sputum eosinophil levels. |

Signaling Pathway for Eosinophil Migration

The binding of PGD2 to the DP2 receptor on eosinophils triggers a signaling cascade that culminates in directed cell movement. This process involves G-protein activation, intracellular calcium mobilization, and cytoskeletal rearrangement.

Caption: PGD2-DP2 signaling cascade leading to eosinophil migration.

Experimental Protocol: Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a standard method for assessing the effect of Fevipiprant on PGD2-induced eosinophil migration in vitro.

1. Eosinophil Isolation:

- Isolate eosinophils from peripheral blood of healthy or allergic donors using negative immunomagnetic bead selection to achieve high purity.

2. Reagent Preparation:

- Prepare a stock solution of Fevipiprant in a suitable solvent (e.g., DMSO) and dilute to final concentrations in assay medium (e.g., RPMI-1640 with 1% FBS).

- Prepare a stock solution of PGD2 and dilute to a final concentration known to induce robust chemotaxis (e.g., 1-100 nM) in the assay medium.

3. Chemotaxis Assay:

- Use a 96-well chemotaxis chamber (e.g., Transwell) with a 5.0 µm pore size polycarbonate membrane.

- Add the PGD2 solution (chemoattractant) to the lower wells of the chamber.

- In separate tubes, pre-incubate the isolated eosinophils with varying concentrations of Fevipiprant or vehicle control for a specified time (e.g., 30 minutes at 37°C).

- Add the pre-incubated eosinophil suspension to the upper wells (the inserts) of the chamber.

- Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

4. Quantification of Migration:

- After incubation, remove the inserts and discard the remaining cells from the upper surface of the membrane.

- Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or DAPI).

- Count the number of migrated cells in several high-power fields for each well using a microscope.

- Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo®) or by flow cytometry.

5. Data Analysis:

- Calculate the percentage of inhibition of migration for each Fevipiprant concentration compared to the vehicle control.

- Determine the IC50 value of Fevipiprant for inhibiting PGD2-induced eosinophil chemotaxis.

Fevipiprant's Effect on Eosinophil Activation

In addition to inhibiting migration, Fevipiprant also suppresses various aspects of eosinophil activation. This includes morphological changes, upregulation of surface markers, and degranulation.

Quantitative Data on Eosinophil Activation

In vitro studies have provided quantitative data on Fevipiprant's ability to inhibit eosinophil activation.

| Study | Experimental System | Agonist | Outcome Measure | Results |

| Carstensen et al. | Eosinophils from peripheral blood of allergic donors | PGD2 and its metabolites | Eosinophil shape change (measured by flow cytometry) | Fevipiprant showed similar sub-nanomolar inhibitory potencies against PGD2 and six of its major metabolites. |

| Phase 1 Study | Human whole-blood eosinophil shape change assay | Not specified (likely a DP2 agonist) | IC50 for inhibition of eosinophil shape change | Fevipiprant demonstrated an in vitro potency (IC50) of 0.44 nM. |

| Cook et al. | Purified peripheral blood eosinophils | PGD2 (10, 100 nM) | Eosinophil degranulation (EDN release) | PGD2 trended toward promoting degranulation (p=0.1). Fevipiprant's effect was not directly tested in this study, but it highlights a key activation event. |

| Gervais et al. | Human eosinophils | PGD2 | CD11b expression and L-selectin shedding | PGD2 was found to be a potent stimulator of these activation markers. Fevipiprant's inhibitory potential is inferred from its mechanism. |

Signaling Pathway for Eosinophil Activation

The signaling pathway for eosinophil activation downstream of the DP2 receptor shares many components with the migration pathway but also involves additional effectors that lead to degranulation and the release of inflammatory mediators.

Caption: Key signaling events in PGD2-mediated eosinophil activation.

Experimental Protocol: Eosinophil Activation Assay (Flow Cytometry)

This protocol describes a method to assess the effect of Fevipiprant on PGD2-induced eosinophil activation by measuring changes in cell surface markers.

1. Eosinophil Isolation:

- Isolate eosinophils from peripheral blood as described in section 2.3.

2. Cell Stimulation:

- Resuspend eosinophils in a suitable buffer (e.g., PBS with 1% BSA).

- Pre-incubate the cells with various concentrations of Fevipiprant or vehicle control for 30 minutes at 37°C.

- Add PGD2 or another DP2 agonist at a pre-determined optimal concentration to stimulate the cells.

- Incubate for an appropriate time to allow for the upregulation of activation markers (e.g., 15-60 minutes at 37°C).

3. Immunostaining:

- After stimulation, wash the cells with cold PBS.

- Incubate the cells with fluorescently-labeled monoclonal antibodies specific for eosinophil activation markers. Common markers include:

- CD11b: An integrin that is upregulated upon activation.

- CD69: An early activation marker.

- L-selectin (CD62L): Shed from the surface upon activation.

- Incubate on ice for 30 minutes in the dark.

- Wash the cells to remove unbound antibodies.

4. Flow Cytometry Analysis:

- Acquire data on a flow cytometer.

- Gate on the eosinophil population based on their forward and side scatter characteristics, or by using an eosinophil-specific surface marker.

- Analyze the median fluorescence intensity (MFI) or the percentage of positive cells for each activation marker.

5. Data Analysis:

- Compare the expression of activation markers on Fevipiprant-treated cells to vehicle-treated cells.

- Calculate the percentage of inhibition of marker upregulation or shedding for each Fevipiprant concentration.

- Determine the IC50 of Fevipiprant for the inhibition of PGD2-induced eosinophil activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of Fevipiprant on eosinophil function.

Caption: A typical experimental workflow for assessing Fevipiprant's effects.

Conclusion

Fevipiprant, as a selective DP2 receptor antagonist, represents a targeted therapeutic approach for eosinophil-driven diseases. The data clearly demonstrates its ability to significantly reduce eosinophil migration into the airways and to inhibit key activation pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate mechanisms of DP2 antagonism and its therapeutic potential in controlling eosinophilic inflammation. While Fevipiprant has shown promise in early to mid-stage clinical trials for asthma, further research is ongoing to fully elucidate its clinical efficacy and patient populations most likely to benefit.

References

- 1. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 is a potent chemoattractant for human eosinophils that acts via a novel DP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eosinophils as a novel cell source of prostaglandin D2: autocrine role in allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Fevipiprant (QAW039): A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fevipiprant (QAW039) is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTh2), developed by Novartis for the treatment of asthma.[1][2] As a non-steroidal, oral therapeutic, it represented a novel approach to managing airway inflammation.[3][4] Fevipiprant emerged from an optimization program of an earlier clinical candidate, NVP-QAV680, with the goal of achieving improved potency and a longer receptor residence time.[1] While it showed promise in early clinical trials by reducing airway eosinophilia, it ultimately failed to meet primary endpoints in Phase III studies for severe asthma, leading to the discontinuation of its development for this indication in 2019. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of Fevipiprant, presenting key data and experimental methodologies.

Discovery and Rationale

The discovery of Fevipiprant was rooted in the understanding of the critical role of prostaglandin D2 (PGD2) in the pathophysiology of allergic asthma. PGD2, primarily released by activated mast cells, is a key mediator of the inflammatory cascade. It exerts its effects through two G-protein coupled receptors: DP1 and DP2 (CRTh2). The DP2 receptor is expressed on key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils. Activation of the DP2 receptor by PGD2 promotes the migration and activation of these cells, leading to the release of pro-inflammatory cytokines, tissue remodeling, and mucus production, all of which are hallmarks of asthma.

Fevipiprant was developed as a selective antagonist of the DP2 receptor to interrupt this inflammatory signaling pathway. It was identified through a lead optimization program aimed at improving upon a first-generation clinical candidate, NVP-QAV680. The key objectives of this program were to enhance potency on human eosinophils and Th2 cells and to achieve a slower dissociation from the DP2 receptor, thereby prolonging its pharmacological effect.

Chemical Synthesis of Fevipiprant (QAW039)

The chemical synthesis of Fevipiprant has evolved from an initial research route to a more optimized commercial process.

Initial Synthetic Route

The initial synthesis involved the N-alkylation of a 7-azaindolyl-3-acetic acid methyl ester intermediate with a substituted benzyl bromide. However, this approach suffered from poor regioselectivity, yielding a mixture of the desired N-1 alkylated product and the undesired N-7 isomer. While the desired product could be isolated via crystallization after ester hydrolysis, the low selectivity prompted the development of a more efficient route.

Experimental Protocol: N-alkylation of 7-azaindolyl-3-acetic acid methyl ester

-

Reagents and Conditions:

-

7-azaindolyl-3-acetic acid methyl ester

-

1-(bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

-

Cesium carbonate (Cs2CO3)

-

Magnesium sulfate (MgSO4)

-

Acetone

-

The reaction is carried out at temperatures ranging from room temperature to reflux.

-

-

Procedure:

-

The 7-azaindolyl-3-acetic acid methyl ester is dissolved in acetone.

-

Cs2CO3 and MgSO4 are added to the solution.

-

The substituted benzyl bromide is added, and the mixture is heated to reflux.

-

The reaction progress is monitored.

-

Upon completion, the crude product is subjected to ester hydrolysis using aqueous sodium hydroxide (NaOH) in acetone at room temperature.

-

The final product, Fevipiprant, is purified by crystallization to separate it from the N-7 isomer.

-

Optimized Synthetic Route using Johnson-Claisen Rearrangement

To overcome the limitations of the initial route, an optimized synthesis was developed, featuring a Johnson-Claisen rearrangement as the key step to construct the functionalized 7-aza-indole core. This streamlined approach improved the overall efficiency and selectivity of the synthesis.

Mechanism of Action

Fevipiprant functions as a competitive and reversible antagonist of the DP2 receptor. Its mechanism of action is centered on blocking the downstream effects of PGD2 binding to this receptor on various inflammatory cells.

By blocking the DP2 receptor, Fevipiprant inhibits:

-

The migration and activation of eosinophils, Th2 cells, and type 2 innate lymphoid cells (ILC2s) into the airways.

-

The PGD2-driven release of Th2 cytokines, such as IL-4, IL-5, and IL-13.

-

The shape change of eosinophils, a marker of their activation.

This ultimately leads to a reduction in eosinophilic airway inflammation, which is a key driver of asthma pathology.

Quantitative Data

The following tables summarize key quantitative data for Fevipiprant from preclinical and clinical studies.

Table 1: In Vitro Potency and Receptor Binding Affinity

| Parameter | Value | Cell/Assay Type | Reference |

| Ki | 1.05 nM | Human DP2 Receptor | |

| IC50 (Eosinophil Shape Change) | 0.4 nM | Isolated Human Eosinophils | |

| IC50 (Eosinophil Shape Change) | 0.44 nM | Human Whole Blood | |

| IC50 (IL-5 Release) | 2.56 nM | Isolated Human CD4+ Th2 Cells | |

| IC50 (IL-13 Release) | 1.4 nM | Isolated Human CD4+ Th2 Cells | |

| Receptor Dissociation Half-life (t1/2) | 14.4 minutes | Human DP2 Receptor |

Table 2: Clinical Efficacy Data (Selected Phase II/III Results)

| Endpoint | Fevipiprant Dose | Result | Patient Population | Reference |

| Sputum Eosinophil Percentage | 225 mg twice daily | 3.5-fold greater decrease vs. placebo | Moderate-to-severe persistent asthma with sputum eosinophilia (≥2%) | |

| Trough FEV1 | 500 mg daily | Significant improvement vs. placebo | Allergic asthma with FEV1 <70% predicted | |

| Asthma Control Questionnaire (ACQ7) | 500 mg daily | Significant improvement vs. placebo | Allergic asthma with FEV1 <70% predicted | |

| Annualized Rate of Moderate to Severe Exacerbations (LUSTER-1) | 450 mg daily | Rate Ratio: 0.78 (vs. placebo) | Severe Asthma | |

| Annualized Rate of Moderate to Severe Exacerbations (LUSTER-2) | 450 mg daily | Rate Ratio: 0.76 (vs. placebo) | Severe Asthma | |

| Change from Baseline in Pre-dose FEV1 (ZEAL-1) | 150 mg daily | No significant difference vs. placebo | Uncontrolled Asthma |

FEV1: Forced Expiratory Volume in 1 second

Experimental Protocols

Detailed step-by-step protocols for all assays are proprietary; however, the principles of the key methodologies cited in the literature are described below.

Human DP2 Receptor Scintillation Proximity Binding Assay

-

Objective: To determine the binding affinity (Ki) of Fevipiprant for the human DP2 receptor.

-

Methodology:

-

Membranes from CHO cells expressing the human DP2 receptor are used.

-

A radiolabeled ligand, such as [3H]-PGD2 or [3H]-QAW039, is incubated with the membranes in the presence of varying concentrations of Fevipiprant.

-

The membranes are coupled to scintillation proximity assay (SPA) beads. When the radioligand binds to the receptor on the membrane, it comes into close proximity with the scintillant in the bead, generating a light signal.

-

The signal is measured, and the concentration of Fevipiprant that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Isolated Human Eosinophil Shape Change Assay

-

Objective: To measure the functional potency (IC50) of Fevipiprant in inhibiting PGD2-induced eosinophil activation.

-

Methodology:

-

Eosinophils are isolated from human peripheral blood.

-

The isolated eosinophils are pre-incubated with varying concentrations of Fevipiprant or a vehicle control.

-

PGD2 is added to stimulate the eosinophils, which causes them to change from a spherical to a polarized shape.

-

The cells are fixed, and the change in cell shape is quantified, typically using flow cytometry by measuring the forward scatter of the cells.

-

The concentration of Fevipiprant that inhibits 50% of the PGD2-induced shape change is determined as the IC50 value.

-

Conclusion

Fevipiprant (QAW039) represents a well-characterized, potent, and selective DP2 receptor antagonist born from a rational drug design and optimization process. Its discovery was based on a solid understanding of the role of the PGD2-DP2 signaling axis in the pathophysiology of asthma. While it demonstrated target engagement and a reduction in eosinophilic inflammation, the clinical benefits observed in Phase III trials were not sufficient to support its approval for the treatment of severe asthma. The extensive preclinical and clinical data gathered during its development, however, provide valuable insights for future research into DP2 receptor antagonism and the treatment of inflammatory diseases.

References

- 1. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fevipiprant - Wikipedia [en.wikipedia.org]

- 3. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. io.nihr.ac.uk [io.nihr.ac.uk]

Fevipiprant: A Technical Overview of Early-Phase Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Fevipiprant (QAW039) is an oral, selective, and reversible antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] The CRTH2 receptor is a key mediator in type 2 (T2)-high inflammation, a common endotype in asthma, making it a therapeutic target.[3] Fevipiprant was developed for the treatment of asthma and other allergic conditions.[4][5] Although later-stage trials led to the discontinuation of its development for asthma, the data from early-phase studies provide valuable insights into the pharmacology of CRTH2 antagonists. This technical guide summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) findings from early trials of fevipiprant.

Mechanism of Action

Prostaglandin D2 (PGD2) is primarily released by mast cells and plays a crucial role in allergic inflammation. It binds to two receptors: the DP1 receptor and the CRTH2 (or DP2) receptor. The CRTH2 receptor is expressed on key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Activation of the CRTH2 receptor by PGD2 leads to the recruitment and activation of these cells, promoting the release of inflammatory cytokines like IL-4, IL-5, and IL-13, which drive the pathophysiology of asthma. Fevipiprant competitively antagonizes the CRTH2 receptor, thereby inhibiting the downstream inflammatory cascade.

Fevipiprant's Mechanism of Action.

Pharmacokinetics

Early Phase I studies in healthy volunteers established the pharmacokinetic profile of fevipiprant following single and multiple oral doses.

Absorption and Distribution

Fevipiprant is absorbed orally, with peak plasma concentrations (Tmax) observed between 1 to 3 hours after dosing. The plasma concentration then declines in a multi-exponential manner.

Metabolism and Elimination

Fevipiprant is metabolized by several uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes to an inactive acyl-glucuronide (AG) metabolite, which is the only major human metabolite. Elimination occurs through both urinary excretion of the parent drug and its AG metabolite. Biliary excretion is also a possible clearance pathway. The apparent terminal half-life (t1/2) is approximately 18 to 20 hours. Steady state is typically achieved within 4 days of once-daily dosing, with less than a two-fold accumulation. Food has been shown to have a minimal impact on the pharmacokinetics of fevipiprant.

Pharmacokinetic Parameters in Healthy Volunteers

The following tables summarize the key pharmacokinetic parameters of fevipiprant from a Phase I study in healthy volunteers.

Table 1: Single Ascending Dose Pharmacokinetics of Fevipiprant

| Dose | Tmax (h) (median) | Cmax (ng/mL) (mean) | AUC (ng·h/mL) (mean) | t1/2 (h) (mean) |

| 100 mg | 1.0 - 3.0 | Data not specified | Data not specified | 18.6 |

| 300 mg | 1.0 - 3.0 | Data not specified | Data not specified | 20.2 |

Data derived from a Phase I study in healthy volunteers.

Table 2: Multiple Ascending Dose Pharmacokinetics of Fevipiprant (at Day 7)

| Dosing Regimen | Tmax (h) (median) | Accumulation Ratio (AUC) (mean) |

| 100 mg once daily | 1.0 - 3.0 | 1.3 - 1.4 |

| 300 mg once daily | 1.0 - 3.0 | 1.3 - 1.4 |

| 250 mg twice daily | 1.0 - 3.0 | 1.8 |

Data derived from a Phase I study in healthy volunteers.

A population PK analysis involving 1281 healthy subjects and asthma patients described fevipiprant's pharmacokinetics using a two-compartment model with first-order absorption and elimination. This analysis also revealed that asthma patients had approximately 37% higher exposure to fevipiprant than healthy subjects.

Experimental Protocols of Key Early Trials

Phase I Studies in Healthy Volunteers

-

Design : These were randomized, placebo-controlled, single and multiple ascending dose studies.

-

Population : Healthy adult volunteers. A total of 48 subjects participated in one of the initial Phase I trials.

-

Dosing : Single oral doses ranged from 10 to 300 mg. Multiple-dose regimens included 100 mg and 300 mg once daily, and 250 mg twice daily for 7 days. Doses up to 500 mg per day were evaluated.

-

Methodology : Serial blood and urine samples were collected to determine the pharmacokinetic parameters of fevipiprant and its acyl-glucuronide metabolite. Safety and tolerability were assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

Phase IIa Study in Eosinophilic Asthma

-

Design : A randomized, double-blind, placebo-controlled trial.

-

Population : 61 patients with moderate-to-severe persistent asthma and evidence of sputum eosinophilia (≥2%).

-

Dosing : Fevipiprant 225 mg orally twice daily or placebo for 12 weeks.

-

Methodology : The primary endpoint was the change in sputum eosinophil percentage. Bronchial biopsies were also performed to assess submucosal eosinophil counts.

Phase IIb Dose-Ranging Study

-

Design : A randomized, double-blind, placebo-controlled, multicenter study.

-

Population : Adult patients with allergic asthma uncontrolled on low-dose inhaled corticosteroids (ICS).

-

Dosing : A wide range of once-daily (1 mg to 450 mg) and twice-daily (2 mg to 150 mg) doses of fevipiprant were compared against placebo and montelukast (10 mg once daily) for 12 weeks. All patients were maintained on inhaled budesonide.

-

Methodology : The primary endpoint was the change in pre-dose forced expiratory volume in 1 second (FEV1) at week 12.

Typical Phase II Clinical Trial Workflow.

Pharmacodynamics

Early-phase trials demonstrated fevipiprant's ability to modulate the inflammatory processes characteristic of allergic asthma.

Anti-inflammatory Effects

A key pharmacodynamic effect of fevipiprant is the reduction of eosinophilic airway inflammation. In a Phase IIa study, patients with moderate-to-severe asthma and sputum eosinophilia (≥2%) were treated with fevipiprant 225 mg twice daily for 12 weeks.

Table 3: Effect of Fevipiprant on Sputum Eosinophils

| Treatment Group | Baseline Sputum Eosinophils (Geometric Mean %) | Week 12 Sputum Eosinophils (Geometric Mean %) | Fold Reduction vs. Placebo |

| Fevipiprant (225 mg BID) | 5.4 | 1.1 | 3.5-fold greater decrease |

| Placebo | 4.6 | 3.9 | - |

Data from a Phase IIa study in patients with eosinophilic asthma.

This study also showed a reduction in bronchial submucosal eosinophil numbers in biopsy samples for the fevipiprant group compared to placebo.

Effects on Lung Function and Symptoms

The effects of fevipiprant on lung function have been evaluated in Phase II studies. In a dose-ranging study involving patients with allergic asthma uncontrolled on low-dose ICS, fevipiprant produced a statistically significant improvement in the pre-dose FEV1 at week 12. The optimal total daily dose was identified as 150 mg. However, in this study, no significant impact on other efficacy endpoints, such as asthma symptom control, was observed. Another Phase II study in patients with mild-to-moderate uncontrolled allergic asthma did not show a significant difference in trough FEV1 or Asthma Control Questionnaire (ACQ) scores for the overall population. However, a subgroup analysis of patients with more severe airflow limitation (FEV1 <70% of predicted) did show significant improvements in both trough FEV1 and ACQ7 scores with fevipiprant treatment.

Relationship between PK and PD of Fevipiprant.

Safety and Tolerability

Across early-phase trials, fevipiprant was generally well-tolerated at single and multiple oral doses up to 500 mg per day. The incidence of adverse events was not dose-dependent and was similar between fevipiprant and placebo groups. Most adverse events were mild to moderate in severity, with headache and nasal congestion being among the most common. No serious adverse events or deaths were reported in the initial Phase I studies.

Conclusion

Early clinical trials established a clear pharmacokinetic and pharmacodynamic profile for fevipiprant. It demonstrated a predictable pharmacokinetic profile with an approximate 20-hour half-life, supporting once-daily dosing. Pharmacodynamically, fevipiprant showed a consistent and significant effect on reducing eosinophilic airway inflammation, a key driver of asthma pathology. While the link to clinical efficacy in broader asthma populations proved challenging in later-stage trials, the data from these foundational studies underscore the potential of CRTH2 antagonism to modulate T2 inflammation and provide a valuable knowledge base for the continued development of therapeutics targeting this pathway.

References

- 1. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term safety and exploratory efficacy of fevipiprant in patients with inadequately controlled asthma: the SPIRIT randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

The Role of Chemoattractant Receptor-Homologous Molecule (CRTH2) in T2 Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemoattractant receptor-homologous molecule expressed on T helper 2 (Th2) cells, otherwise known as CRTH2 or CD294, is a G protein-coupled receptor that plays a pivotal role in the orchestration of type 2 (T2) inflammatory responses.[1] T2 inflammation is a key driver of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. CRTH2 is activated by its primary ligand, prostaglandin D2 (PGD2), a major pro-inflammatory mediator released predominantly by activated mast cells.[2][3] This guide provides an in-depth technical overview of the function of CRTH2 in T2 inflammation, including its signaling pathways, cellular expression, and therapeutic potential.

CRTH2 and its Ligand PGD2

PGD2 is a major prostanoid product of the cyclooxygenase (COX) pathway and is synthesized in significant quantities by mast cells upon allergen stimulation.[2][3] It exerts its biological effects through two distinct receptors: the D-prostanoid receptor 1 (DP1) and CRTH2. While both receptors bind PGD2 with high affinity, they trigger opposing downstream signals. DP1 activation is generally associated with anti-inflammatory effects, including smooth muscle relaxation and inhibition of leukocyte migration. In contrast, CRTH2 activation promotes a pro-inflammatory cascade, making it a key target for therapeutic intervention in allergic diseases.

Cellular Expression of CRTH2

CRTH2 is selectively expressed on key effector cells of the T2 immune response, including:

-

T helper 2 (Th2) cells: CRTH2 is considered a reliable surface marker for Th2 cells, which are central to the adaptive immune response in allergic inflammation through their production of cytokines like IL-4, IL-5, and IL-13.

-

Group 2 Innate Lymphoid Cells (ILC2s): These cells are potent sources of T2 cytokines and are activated early in the immune response. A significant proportion of human ILC2s express CRTH2.

-

Eosinophils: These granulocytes are key effector cells in allergic inflammation, and CRTH2 is highly expressed on their surface, mediating their chemotaxis and activation.

-

Basophils: Similar to eosinophils, basophils are granulocytes that express high levels of CRTH2 and contribute to the allergic inflammatory cascade.

The CRTH2 Signaling Pathway

Upon binding of PGD2, CRTH2 couples to the Gi/o family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium stores and the activation of protein kinase C (PKC), respectively. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.

Role of CRTH2 in the Allergic Inflammatory Cascade

The activation of the PGD2-CRTH2 axis is a central event in the pathogenesis of allergic inflammation. The process can be summarized as follows:

-

Allergen Exposure and Mast Cell Activation: Upon exposure to an allergen, IgE-sensitized mast cells degranulate, releasing a plethora of inflammatory mediators, including large quantities of PGD2.

-

Recruitment of T2 Immune Cells: PGD2 binds to CRTH2 expressed on Th2 cells, ILC2s, eosinophils, and basophils, acting as a potent chemoattractant that recruits these cells to the site of inflammation.

-

Amplification of T2 Inflammation: Once at the inflammatory site, activated Th2 cells and ILC2s release T2 cytokines such as IL-4, IL-5, and IL-13.

-

IL-4 promotes B cell class switching to IgE production.

-

IL-5 is crucial for eosinophil survival, activation, and recruitment.

-

IL-13 contributes to airway hyperresponsiveness, mucus production, and tissue remodeling.

-

-

Effector Cell Functions: Eosinophils and basophils, recruited via CRTH2, degranulate and release their cytotoxic and pro-inflammatory contents, further perpetuating tissue damage and inflammation.

Quantitative Data

Table 1: Binding Affinities of PGD2 and its Metabolites to CRTH2

| Ligand | Receptor | Assay Type | Cell Line | Radiolabel | Affinity Value (Ki/Kd) | Reference(s) |

| Prostaglandin D2 (PGD2) | hCRTH2 | Radioligand Binding | HEK293 | [3H]PGD2 | Ki: 2.4 nM | |

| Prostaglandin D2 (PGD2) | hCRTH2 | Saturation Analysis | HEK293(EBNA) | [3H]PGD2 | KD: 2.5 nM (high affinity), 109 nM (low affinity) | |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | hCRTH2 | Radioligand Binding | HEK293 | [3H]PGD2 | Ki: 2.91 nM | |

| 15-deoxy-Δ12,14-PGJ2 | hCRTH2 | Radioligand Binding | HEK293 | [3H]PGD2 | Ki: 3.15 nM | |

| Δ12-prostaglandin D2 | hCRTH2 | Radioligand Binding | CHO | - | pKi: 7.63 |

Table 2: CRTH2 Expression on Human Immune Cells

| Cell Type | % Positive Cells (Mean ± SD/SE) | Condition | Reference(s) |

| Circulating CD4+ T cells | 1.71% ± 0.97 | Healthy Controls | |

| In vitro differentiated Th2 cells | 23.79% ± 14.49 | 7-day culture | |

| IL-4+ producing T cells (Asthma) | 26.5% ± 4.5 | PMA/Ionomycin stimulation | |

| IL-13+ producing T cells (Asthma) | 35.5% ± 3.3 | PMA/Ionomycin stimulation | |

| IFN-γ+ producing T cells (Asthma) | 2.4% ± 0.5 | PMA/Ionomycin stimulation |

Table 3: Efficacy of CRTH2 Antagonists in Clinical Trials for Asthma

| Antagonist | Study Population | Treatment Duration | Key Efficacy Endpoint | Result | Reference(s) |

| OC000459 | Mild to moderate asthma | 4 weeks | Change in FEV1 | 7.1% improvement vs 4.3% with placebo | |

| AZD1981 | Uncontrolled asthma on ICS | 4 weeks | Change in Asthma Control Questionnaire (ACQ-5) score | Significant improvement of 0.26-0.3 units vs placebo | |

| AZD1981 | Atopic asthma on ICS/LABA | 12 weeks | Change in FEV1 | No statistically significant improvement vs placebo | |

| Fevipiprant (QAW039) | Moderate to severe eosinophilic asthma | 12 weeks | Change in sputum eosinophil percentage | Significant reduction compared to placebo |

Experimental Protocols

Chemotaxis Assay

This protocol describes a standard method for assessing the chemotactic response of CRTH2-expressing cells to PGD2.

Materials:

-

CRTH2-expressing cells (e.g., in vitro differentiated Th2 cells, purified eosinophils)

-

Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pore size filter)

-

PGD2

-

Assay medium (e.g., RPMI 1640 with 10% FCS and 10 mM HEPES)

-

Flow cytometer or plate reader

-

Cell staining dye (e.g., Calcein AM)

Procedure:

-

Cell Preparation: Culture and expand CRTH2-expressing cells. The day before the assay, serum-starve the cells by incubating them in a low-serum medium.

-

Assay Setup:

-

Add assay medium containing various concentrations of PGD2 to the lower wells of the chemotaxis chamber. Include a negative control with medium alone.

-

Resuspend the serum-starved cells in assay medium and add them to the upper chamber (the insert).

-

-

Incubation: Incubate the plate at 37°C for 1-4 hours to allow for cell migration.

-

Quantification:

-

After incubation, remove the insert.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Flow Cytometry: Directly counting the cells in the lower well.

-

Staining: Staining the migrated cells with a fluorescent dye like Calcein AM and measuring the fluorescence on a plate reader.

-

-

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards PGD2 by the number of cells that migrated towards the negative control.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CRTH2 activation, a key downstream signaling event.

Materials:

-